molecular formula C5H5IN2O2 B1269907 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 6647-98-9

4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1269907
CAS No.: 6647-98-9
M. Wt: 252.01 g/mol
InChI Key: UQPXGRAYQOWZOD-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid” is not specified in the literature I retrieved. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action can vary depending on the compound and its targets .

Future Directions

The future directions for “4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .

Comparison with Similar Compounds

4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-iodo-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPXGRAYQOWZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347286
Record name 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6647-98-9
Record name 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6647-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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